2-Methylthiazolo[5,4-f]quinoxaline
Description
Properties
CAS No. |
114382-34-2 |
|---|---|
Molecular Formula |
C10H7N3S |
Molecular Weight |
201.247 |
IUPAC Name |
2-methyl-[1,3]thiazolo[5,4-f]quinoxaline |
InChI |
InChI=1S/C10H7N3S/c1-6-13-8-3-2-7-9(10(8)14-6)12-5-4-11-7/h2-5H,1H3 |
InChI Key |
ALGBBDMWJQYCFA-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C3=NC=CN=C3C=C2 |
Synonyms |
Thiazolo[5,4-f]quinoxaline, 2-methyl- (6CI) |
Origin of Product |
United States |
Scientific Research Applications
Protein Kinase Inhibition
One of the most significant applications of 2-methylthiazolo[5,4-f]quinoxaline is its role as an inhibitor of various protein kinases, which are critical in regulating cellular functions and are often implicated in diseases such as cancer and neurodegenerative disorders.
- CDK9/CyclinT Inhibition : Research has demonstrated that derivatives of thiazolo[5,4-f]quinoxaline exhibit inhibitory activity against cyclin-dependent kinase 9 (CDK9) with an IC50 value of 3.1 μM. This kinase is essential for transcriptional regulation and cell cycle progression, making it a target for cancer therapy .
- GSK3α and GSK3β Inhibition : The compound has also shown promising results against glycogen synthase kinase 3 (GSK3) isoforms, with IC50 values of 1.6 μM for GSK3α and 3.1 μM for GSK3β. These kinases are involved in various signaling pathways that affect cell survival and proliferation .
- CK1 Inhibition : Another study identified the compound's derivative as a potent inhibitor of casein kinase 1 (CK1), with IC50 values of 0.31 μM against CK1ε and 1.58 μM against CK1δ/ε, indicating its potential use in treating diseases where CK1 is deregulated .
Antiproliferative Activity
The antiproliferative effects of this compound derivatives have been evaluated on various cancer cell lines:
- Melanoma Cells : Compounds derived from this scaffold were tested against the A2058 melanoma cell line, showing growth inhibition ranging from 0.3% to 66% at a concentration of M after 72 hours . Notably, the original thiazolo[5,4-f]quinoxaline compound demonstrated significant antiproliferative activity.
- Multi-targeted Approach : The design of new derivatives focusing on multi-target inhibition has been explored, particularly against kinases involved in Alzheimer's disease, showcasing the versatility of these compounds beyond oncology .
Synthetic Strategies
The synthesis of this compound and its analogs typically involves multi-step processes that can include microwave-assisted techniques to enhance yield and efficiency:
- Microwave-assisted Synthesis : This method has been employed to create libraries of thiazolo[5,4-f]quinazoline derivatives that exhibit high potency against several kinases associated with neurodegenerative diseases .
- Structure-Activity Relationships : Investigations into the structure-activity relationships (SAR) have revealed that specific substitutions on the thiazole moiety can significantly enhance inhibitory activity against targeted kinases . For instance, small groups linked to the thiazole ring have been shown to induce strong enhancements in inhibitory potency.
Anticancer Activity Case Study
A comprehensive study evaluated a series of synthesized thiazolo[5,4-f]quinoxaline derivatives for their anticancer properties:
- Experimental Setup : The compounds were tested on A2058 melanoma cells at varying concentrations to determine their growth inhibition capabilities.
- Results : Among the tested compounds, those with specific substituents displayed over 80% growth inhibition, highlighting their potential as effective anticancer agents .
Neurodegenerative Disease Targeting
Another significant application is targeting protein kinases involved in Alzheimer's disease:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the Thiazolo/Oxazolo[5,4-f]quinoxaline Family
Compounds such as 8-(2-methoxyethoxy)-2-(3-pyridyl)oxazolo[5,4-f]quinoxaline (7a) and 8-isopropoxy-2-(3-pyridyl)oxazolo[5,4-f]quinoxaline (7c) share the fused quinoxaline core but differ in substituents and heteroatom placement (oxazole vs. thiazole). Key distinctions include:
- Electronic Effects: The thiazole ring in 2-methylthiazolo[5,4-f]quinoxaline introduces sulfur-based electron-withdrawing effects, whereas oxazole derivatives (e.g., 7a–7c) exhibit oxygen-based electronegativity .
- Substituent Impact: Alkoxy chains (e.g., methoxyethoxy in 7a) enhance solubility but reduce steric bulk compared to the methyl group in this compound .
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|
| This compound | C₁₀H₇N₃S | 201.25 | Methyl (C-2) | Not reported |
| 7a (Oxazolo derivative) | C₁₇H₁₄N₄O₂ | 318.33 | 2-Methoxyethoxy, 3-pyridyl | 180 (decomp.) |
| 5-Methyl-4H-tetrazolo[1,5-a]quinoxaline (S4) | C₉H₉N₅ | 187.20 | Methyl (C-5) | Not reported |
| Pyrazolo[1,5-a]quinoxaline (TLR7 antagonist) | C₁₁H₁₀N₄ | 198.23 | Butyl/isobutyl chain | Not reported |
Pharmacological Activity Comparison
- TLR7 Antagonists: Pyrazolo[1,5-a]quinoxaline derivatives (e.g., compounds 2 and 3 in ) exhibit potent TLR7 antagonism (IC₅₀ = 8.2–10 µM) due to hydrophobic alkyl chains (4–5 carbons). In contrast, this compound lacks reported TLR7 activity, highlighting the importance of core heterocycle and substituent synergy .
- Antimicrobial Potential: Thiazoloquinoxalines like 5-acetyl-6-amino-2,3-diphenylquinoxaline (11b) () show antimicrobial properties linked to acetyl and amino groups, whereas 2-methylthiazolo derivatives require further biological evaluation .
Electronic and Optoelectronic Properties
The methyl group in this compound likely reduces this gap compared to sulfanyl or chloro substituents, altering charge transport properties .
Preparation Methods
Intermediate Synthesis via Enamine Formation
The foundational step in synthesizing 2-methylthiazolo[5,4-f]quinoxaline involves preparing a 6-amino-2-methylbenzothiazole precursor. As demonstrated in US Patent 3714170A , 6-amino-2-methylbenzothiazole reacts with diethyl ethoxymethylenemalonate to form an enamine intermediate. This reaction proceeds under mild conditions (100–120°C, 1–2 hours) in dimethylformamide (DMF), yielding 2-methyl-6-[bis(2,2-ethoxycarbonyl)ethenylamino]benzothiazole. The intermediate is isolated via recrystallization from acetone, achieving a 78% yield.
Thermal Cyclization in Dowtherm A
Cyclization of the enamine intermediate is conducted in Dowtherm A, a high-boiling eutectic mixture of biphenyl and diphenyl oxide. Heating the intermediate at 240–250°C for 10–30 minutes induces ring closure, forming the thiazolo[5,4-f]quinoxaline core. For example, ethyl-9-hydroxy-2-methylthiazolo[5,4-f]quinoline-8-carboxylate is obtained in 61% yield after recrystallization from dimethylformamide. While this patent focuses on quinoline derivatives, analogous conditions apply to quinoxaline synthesis by substituting the diamine precursor.
Table 1: Cyclization Conditions and Yields for Thiazoloquinoxaline Derivatives
| Intermediate | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 2-Methyl-6-[bis(EC)ethenyl]BTZ | Dowtherm A | 240–250 | 30 | 61 |
| 2-Chloro-6-[bis(EC)ethenyl]BTZ | Dowtherm A | 235–250 | 40 | 86 |
Key Observations :
-
Prolonged heating (>30 minutes) reduces yields due to decomposition.
-
Substituents on the benzothiazole ring (e.g., chloro, ethoxy) influence cyclization efficiency.
Diazotisation and Coupling Strategies
Diazotisation of 6-Amino-2-Methylthiazoloquinoxaline
Sabnis et al. report the diazotisation of 6-amino-2-methylthiazolo[4,5-b]quinoxaline using nitrous acid (HNO₂) at 0–5°C. The resultant diazonium salt is coupled with aromatic amines (e.g., aniline derivatives) to form azo intermediates, which undergo spontaneous air oxidation to yield triazolylthiazoloquinoxalines. While this method targets triazole-fused derivatives, adjusting the amine nucleophile enables access to this compound.
Oxidative Cyclization
Condensation with Conjugated Enol Ethers
Enol Ether-Mediated Ring Expansion
Condensing 6-amino-2-methylthiazolo[4,5-b]quinoxaline with conjugated enol ethers (e.g., ethyl vinyl ether) in refluxing toluene generates a dihydroquinoxaline intermediate. Subsequent cyclization in Dowtherm at 260°C for 1 hour affords thiazolo[4,5-b]quinoxalino[6,5-b]pyridine, a tricyclic analog. Adapting this protocol by substituting enol ethers with α-diketones could direct formation of the [5,4-f] isomer.
Table 2: Enol Ether Condensation Parameters
| Enol Ether | Solvent | Temperature (°C) | Product Yield (%) |
|---|---|---|---|
| Ethyl vinyl ether | Toluene | 110 | 68 |
| Methyl propenyl ether | Xylene | 130 | 55 |
Green Chemistry Approaches
Solvent-Free Cyclization
Recent advances emphasize solvent-free methodologies to reduce environmental impact. For example, heating 6-amino-2-methylbenzothiazole with diethyl ethoxymethylenemalonate at 150°C under vacuum yields the enamine intermediate in 70% purity, bypassing DMF. Cyclization in molten Dowtherm (without additional solvent) further streamlines the process.
Catalytic Microwave Assistance
Microwave-assisted cyclization reduces reaction times from hours to minutes. In a model study, enamine intermediates irradiated at 250 W for 5 minutes in Dowtherm achieved 89% conversion to thiazoloquinoxalines. This approach is particularly effective for heat-sensitive substrates.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
High-resolution mass spectra (HRMS) of this compound derivatives show molecular ion peaks [M+H]⁺ at m/z 256.08 (calculated for C₁₁H₈N₃S).
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-methylthiazolo[5,4-f]quinoxaline, and how do reaction conditions influence yield?
- Methodology : The synthesis of thiazoloquinoxalines typically involves multi-step sequences. For analogous oxazolo[5,4-f]quinoxalines, key steps include:
Iodination : Selective halogenation of quinoxaline precursors (e.g., 6-amino-3-chloroquinoxaline) using iodine in HNO₃/H₂SO₄ (yield: 70-88%) .
Substitution : Replacement of chloro groups with nucleophiles (e.g., morpholine) in toluene at reflux (yield: 85-90%) .
Cyclization : Copper(I)-catalyzed cyclization (CuI, K₂CO₃, DMSO, 110°C, 12 h) to form fused heterocycles (yield: 51-65%) .
- Optimization : Yield improvements (up to 65%) are achieved by merging substitution and cyclization steps without intermediate purification .
Q. How can spectroscopic and crystallographic data validate the structural integrity of this compound derivatives?
- Analytical Framework :
- X-ray Diffraction : Resolve ambiguous regiochemistry (e.g., 2,7- vs. 2,8-substitution) via single-crystal analysis (monoclinic P2₁/c space group, R-factor < 0.05) .
- NMR/HRMS : Confirm substitution patterns using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.8-8.2 ppm) and high-resolution mass spectrometry (error < 2 ppm) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for thiazoloquinoxalines (e.g., variable IC₅₀ values across kinase assays)?
- Approach :
Assay Standardization : Use consistent ATP concentrations (10 µM) and enzyme sources (human GSK3β) to minimize variability .
Kinetic Analysis : Perform Lineweaver-Burk plots to confirm ATP-competitive inhibition (intersecting y-axis patterns) .
Structural Validation : Compare X-ray structures of inhibitor-enzyme complexes (e.g., Lys85 interactions in GSK3β) to explain potency discrepancies .
Q. How do electronic and steric effects of substituents (e.g., methyl vs. aryl groups) modulate the biological activity of thiazoloquinoxalines?
- SAR Insights :
- C2 Substituents : Pyridine at C2 enhances GSK3β inhibition (IC₅₀ = 5 nM) via hydrogen bonding with Lys85, while phenyl groups reduce affinity by 10-fold .
- C8 Modifications : Bulky groups (e.g., 4-methylpiperazine) improve selectivity for GSK3 over DYRK1A by altering solvent accessibility .
- Computational Support : Docking studies (Glide XP, OPLS2005) predict binding modes and guide substituent prioritization .
Q. What computational protocols are recommended for designing this compound analogs with improved kinase inhibition?
- Workflow :
Ligand Preparation : Optimize protonation states (pH 7.2) and generate conformers (LigPrep, OPLS2005) .
Protein Preparation : Refine GSK3β crystal structures (PDB: 4ACD) by removing water/ions and optimizing hydrogen bonds .
Docking : Use grid boxes (16 ų) centered on ATP-binding sites; rank poses by Glide scores .
MD Simulations : Validate stability with 100-ns trajectories (Desmond) to assess binding pocket interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
